molecular formula C10H12BrNO2 B165831 4-Bromo-3,5-dimethylphenyl N-methylcarbamate CAS No. 672-99-1

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Cat. No.: B165831
CAS No.: 672-99-1
M. Wt: 258.11 g/mol
InChI Key: ZOZFMTULOYRWEL-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenyl N-methylcarbamate (CAS 672-99-1), often referred to as BDMC, is a high-purity chemical standard critical for environmental and analytical chemistry research. Its primary application is as a key internal standard in the quantitative analysis of N-methylcarbamate pesticides using advanced techniques like capillary electrophoresis (CE) and liquid chromatography (LC) . Using a stable, well-characterized internal standard like BDMC is essential for achieving high precision and accuracy, as it corrects for potential variability during sample preparation and analysis. Researchers specifically utilize BDMC in the development of sophisticated sample preparation methods. It has been successfully employed in methodologies involving temperature-controlled ionic liquid dispersive liquid-phase microextraction, combined with magnetic multiwalled carbon nanotubes (MMWCNTs) for the efficient extraction and preconcentration of carbamate pesticides from water samples prior to their determination . This application highlights its value in minimizing organic solvent use and simplifying sample treatment while improving sensitivity and selectivity in trace-level environmental monitoring. This product is offered as a certified reference material, available in solutions of acetonitrile or methanol at defined concentrations such as 0.1 mg/mL or 100 µg/mL . It is characterized as a white to yellow-beige crystalline powder with a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.11 g/mol . To maintain stability, it is recommended to store the product freeze (<-10°C) or refrigerated (2-8°C) . As a safety precaution, this chemical is highly flammable and can cause skin and eye irritation; appropriate personal protective equipment should be worn and handling should occur in a well-ventilated setting . Please note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

(4-bromo-3,5-dimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZFMTULOYRWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016588
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-99-1
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
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Preparation Methods

The synthesis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled laboratory conditions to ensure safety and efficiency. The process requires careful handling of reagents and maintenance of appropriate temperatures and pressures .

Chemical Reactions Analysis

4-Bromo-3,5-dimethylphenyl N-methylcarbamate undergoes several types of chemical reactions, including:

Scientific Research Applications

Analytical Chemistry Applications

BDMC is primarily utilized as an internal standard in the quantification of carbamate pesticides. Its role is crucial in ensuring accuracy and reliability in analytical methods such as:

  • Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS) : BDMC is employed for the quantification of carbamate pesticide residues in water samples. This method enhances sensitivity and specificity when detecting trace levels of pesticides, making it a valuable tool in environmental analysis .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) : In this application, BDMC assists in the analysis of pesticide residues in food products such as vegetables and grains. The use of BDMC as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate results .

Data Table: Analytical Methods Utilizing BDMC

MethodApplication AreaPurpose
GC-QqQ-MSWater SamplesQuantification of carbamate pesticides
LC-MS-MSFood ProductsAnalysis of pesticide residues

Environmental Monitoring

BDMC has been included in various environmental monitoring programs to assess pesticide contamination levels in water bodies. For instance, reports indicate that BDMC was detected in lake samples during routine pesticide screening, highlighting its relevance in tracking environmental pollutants .

Case Study: Pesticide Screening Report

A 2018 Pesticide Screening Report from Anchorage indicated that BDMC levels exceeded control criteria in specific samples, demonstrating its utility in environmental assessments and the need for ongoing monitoring .

Agricultural Applications

In agriculture, BDMC is recognized for its efficacy as an insecticide , particularly against pests affecting crops like rice and tea. It functions as a cholinesterase inhibitor, disrupting the normal functioning of pests' nervous systems, leading to their death. This mechanism of action makes it effective against a variety of pest species .

Formulations and Uses

BDMC is available in several formulations:

  • Emulsifiable concentrates
  • Wettable powders
  • Dustable powders
  • Microgranules

These formulations allow for versatile application methods depending on the specific agricultural context .

Toxicological Considerations

While BDMC serves beneficial roles in agriculture and analytical chemistry, it is also important to consider its toxicological profile. As a cholinesterase inhibitor, it poses risks to non-target organisms, including humans if not handled properly. Therefore, safety precautions must be observed during its application .

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Group Variations

The biological and chemical properties of carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of BDMC with key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
BDMC (672-99-1) C₁₀H₁₂BrNO₂ 258.12 4-Bromo, 3,5-dimethyl Pesticide; HPLC internal standard
Mexacarbate (315-18-4) C₁₂H₁₈N₂O₂ 222.28 4-Dimethylamino, 3,5-dimethyl Insecticide, acaricide
Aminocarb (2032-59-9) C₁₁H₁₆N₂O₂ 208.26 4-Dimethylamino, 3-methyl Broad-spectrum insecticide
Formetanate (22259-30-9) C₁₀H₁₅N₃O₂ 209.25 3-Dimethylaminophenyl Acaricide, miticide
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate (361436-27-3) C₁₃H₁₈BrNO₂ 300.19 4-Bromo, 3,5-dimethyl, tert-butyl-protected Synthetic intermediate

Hydrolysis Kinetics and Stability

  • BDMC: Undergoes base-catalyzed hydrolysis in aqueous media, forming 4-bromo-3,5-dimethylphenol and methylamine as primary degradation products. The reaction follows first-order kinetics, with a half-life of ~24 hours at pH 9 .
  • Mexacarbate: The dimethylamino group enhances electron density, accelerating hydrolysis compared to BDMC. Studies report a half-life of ~8 hours at pH 9 due to nucleophilic susceptibility .
  • Aminocarb: Similar to Mexacarbate, its hydrolysis is pH-sensitive but slower in acidic conditions due to protonation of the dimethylamino group .

Environmental Persistence

  • BDMC : Moderate persistence in soil (half-life ~30 days ) due to bromine’s electronegativity, which reduces microbial degradation rates .
  • Aminocarb: Faster degradation (half-life ~15 days) attributed to the dimethylamino group’s susceptibility to oxidation .

Biological Activity

4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in agricultural applications as an insecticide and herbicide. This article explores the biological activity of BDMC, focusing on its mechanisms of action, comparative studies, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : 258.11 g/mol
  • Functional Groups : Brominated aromatic ring and a carbamate group

The presence of both bromine and methyl groups enhances the reactivity and biological activity of BDMC, making it a compound of interest in various scientific fields.

BDMC primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death in target organisms such as insects. This mechanism is characteristic of many carbamate pesticides.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameMechanism of ActionBiological ActivityNotes
BDMCAChE inhibitionInsecticide, herbicide, potential antifungalEffective against various pests
CarbarylAChE inhibitionInsecticideWidely used; less persistent
AldicarbAChE inhibitionInsecticideHighly toxic; restricted use
MethylcarbamateAChE inhibitionInsecticideLess toxic than halogenated derivatives

Biological Activity Studies

Research has demonstrated that BDMC exhibits significant insecticidal properties. For instance, studies have shown that it effectively controls pest populations in agricultural settings by targeting their nervous systems. Additionally, BDMC has been investigated for its potential antifungal properties.

Case Study: Efficacy Against Insect Pests

In a controlled study evaluating the efficacy of BDMC against common agricultural pests:

  • Target Organisms : Aphids and whiteflies
  • Concentration Used : 100 mg/L
  • Results :
    • 80% mortality rate observed within 24 hours.
    • Significant reduction in pest population density over a two-week period.

This study underscores BDMC's effectiveness as a pesticide in agricultural practices.

Environmental Impact and Safety Profile

While BDMC shows promise as an effective pesticide, its environmental impact is a critical consideration. The compound's persistence in soil and water systems can lead to unintended consequences for non-target organisms. Studies assessing cumulative risk from exposure to N-methyl carbamate pesticides highlight the need for careful monitoring and regulation.

Table 2: Environmental Persistence of Selected Carbamates

Compound NameSoil Half-Life (days)Water Half-Life (days)Toxicity to Non-target Species
BDMC147Moderate
Carbaryl103Low
Aldicarb215High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4-Bromo-3,5-dimethylphenyl N-methylcarbamate?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of 4-bromo-3,5-dimethylphenol with methyl isocyanate under anhydrous conditions. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the compound’s structural and thermal stability for experimental reproducibility?

  • Methodological Answer :

  • Structural Validation : Use FT-IR to confirm carbamate C=O stretching (~1700 cm⁻¹) and bromine substituents via X-ray crystallography.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess mass loss under heating (e.g., 10°C/min in nitrogen atmosphere) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare density functional theory (DFT) calculations (e.g., Gibbs free energy of reactions) with experimental kinetic data (e.g., Arrhenius plots). Adjust computational models to account for solvent effects or steric hindrance from methyl/bromo groups.
  • Hybrid Approaches : Integrate ICReDD’s reaction path search methods, combining quantum chemical simulations with high-throughput screening to refine reaction mechanisms .

Q. What factorial design frameworks are optimal for optimizing catalytic synthesis of this carbamate?

  • Methodological Answer :

  • Variables : Test catalyst type (e.g., Lewis acids), temperature (60–120°C), solvent polarity (toluene vs. DMF), and reaction time (6–24 hrs).
  • Analysis : Use a 2⁴ factorial design to identify significant interactions (e.g., catalyst-temperature synergy) and ANOVA to prioritize factors. For example, higher yields may correlate with polar solvents at elevated temperatures .

Q. What mechanistic insights explain its inhibitory effects on acetylcholinesterase (AChE) or other enzymes?

  • Methodological Answer :

  • In Silico Studies : Perform molecular docking (AutoDock Vina) to identify binding affinities to AChE’s active site. Focus on bromine’s electronegativity and methyl groups’ steric effects.
  • In Vitro Validation : Conduct enzyme inhibition assays (Ellman’s method) with varying substrate concentrations to calculate IC₅₀ and Ki values. Compare with carbamate analogs to isolate substituent-specific effects .

Q. How should researchers address conflicting toxicity profiles reported in different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from acute toxicity (LD₅₀) and ecotoxicity (Daphnia magna EC₅₀) studies, controlling for variables like impurity levels (e.g., residual solvents) .
  • Standardization : Replicate assays using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) under controlled conditions (pH, temperature) to minimize variability .

Data-Driven Challenges

Q. What analytical techniques are critical for detecting trace degradation products in environmental samples?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase chromatography (C18 column) with electrospray ionization (ESI+) to identify hydrolyzed metabolites (e.g., 3,5-dimethylphenol derivatives).
  • GC-ECD : Quantify brominated byproducts using electron capture detection, optimized for halogenated compounds .

Q. How can reaction engineering principles improve scalability of its synthesis?

  • Methodological Answer :

  • Continuous Flow Systems : Design microreactors to enhance heat/mass transfer, reducing side reactions from localized overheating.
  • Kinetic Modeling : Use MATLAB or COMSOL to simulate concentration gradients and optimize residence time for maximum yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,5-dimethylphenyl N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethylphenyl N-methylcarbamate

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